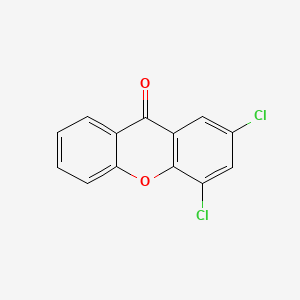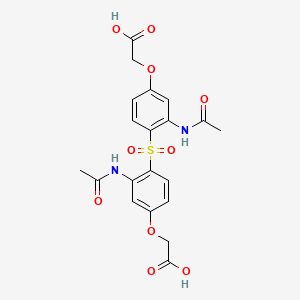
2,2'-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid is a complex organic compound characterized by its unique structure, which includes sulfonyl, acetylamino, and phenylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Phenylene Derivative: This step involves the reaction of a phenylene compound with sulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or other suitable reagents.
Industrial Production Methods
Industrial production of 2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Applications De Recherche Scientifique
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid involves its interaction with specific molecular targets. The sulfonyl and acetylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethylenedithio)diacetic acid: Similar in structure but contains ethylenedithio groups instead of sulfonyl groups.
2,2’-(Sulfonylbis(4,1-phenylene)oxy)diacetic acid: Lacks the acetylamino groups.
Uniqueness
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid is unique due to the presence of both sulfonyl and acetylamino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that are not observed in similar compounds.
Propriétés
Numéro CAS |
6626-55-7 |
|---|---|
Formule moléculaire |
C20H20N2O10S |
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
2-[3-acetamido-4-[2-acetamido-4-(carboxymethoxy)phenyl]sulfonylphenoxy]acetic acid |
InChI |
InChI=1S/C20H20N2O10S/c1-11(23)21-15-7-13(31-9-19(25)26)3-5-17(15)33(29,30)18-6-4-14(32-10-20(27)28)8-16(18)22-12(2)24/h3-8H,9-10H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)(H,27,28) |
Clé InChI |
LHTWYLPKDGCDKI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)OCC(=O)O)S(=O)(=O)C2=C(C=C(C=C2)OCC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)

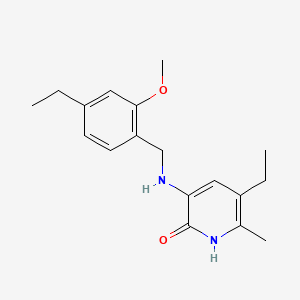
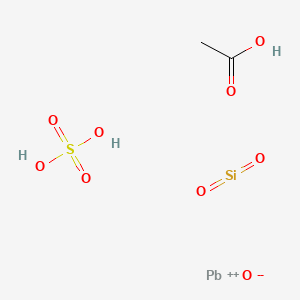
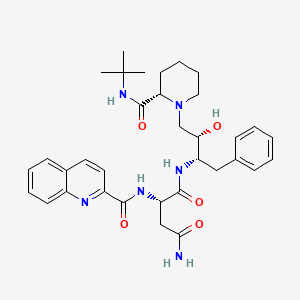

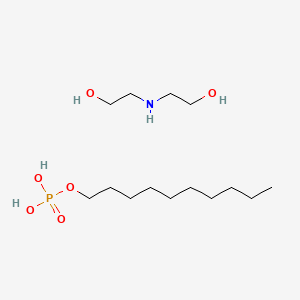
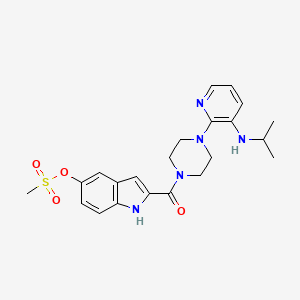
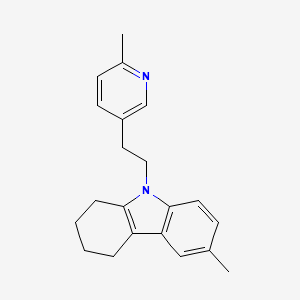
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)


